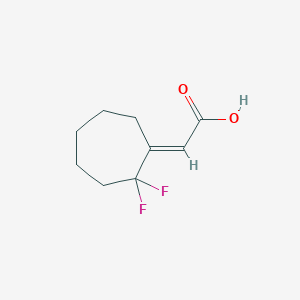

(2E)-2-(2,2-Difluorocycloheptylidene)acetic acid

Description

Properties

IUPAC Name |

(2E)-2-(2,2-difluorocycloheptylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h6H,1-5H2,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRHLGVANFARPT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)O)C(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C\C(=O)O)/C(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,2-Difluorocycloheptylidene)acetic acid typically involves the introduction of difluoromethyl groups into the cycloheptylidene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to facilitate the formation of difluoromethylated compounds . The reaction conditions often involve the use of metal-based catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2,2-Difluorocycloheptylidene)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocycloheptylidene oxides, while reduction could produce difluorocycloheptylidene alcohols or hydrocarbons.

Scientific Research Applications

(2E)-2-(2,2-Difluorocycloheptylidene)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity .

Mechanism of Action

The mechanism of action of (2E)-2-(2,2-Difluorocycloheptylidene)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

Difluoro- and trifluoro diazoalkanes: These compounds share similar fluorinated structures and are used in various chemical reactions, including cycloaddition.

Fluorinated acetic acids: Compounds like trifluoroacetic acid exhibit similar reactivity patterns due to the presence of fluorine atoms.

Uniqueness

(2E)-2-(2,2-Difluorocycloheptylidene)acetic acid is unique due to its specific difluorocycloheptylidene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biological Activity

(2E)-2-(2,2-Difluorocycloheptylidene)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12F2O2

- Molecular Weight : 202.20 g/mol

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in preclinical models. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Cyclooxygenase (COX) : This could explain its anti-inflammatory properties.

- Interaction with DNA : Potentially leading to cytotoxic effects in cancer cells.

- Modulation of Cellular Signaling Pathways : Influencing pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluating the antimicrobial properties indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32 -

Anti-inflammatory Effects :

In a preclinical model of inflammation, this compound reduced edema significantly compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg.Treatment Group Edema Reduction (%) Control 0 10 mg/kg 30 20 mg/kg 50 -

Cytotoxicity in Cancer Cells :

Research involving various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) for human breast cancer cells was found to be approximately 15 µM.Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 18

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(2,2-Difluorocycloheptylidene)acetic acid?

The synthesis typically involves multi-step reactions, starting with the preparation of a cycloheptylidene precursor. For example, Ethyl 2-[(1E)-2,2-difluorocycloheptylidene]acetate (a related ester) is synthesized via condensation reactions under controlled pH and temperature, followed by hydrolysis to yield the acetic acid derivative . Key steps include:

- Cycloheptylidene formation : Use of difluorinated cycloheptanone with a Wittig or Horner-Wadsworth-Emmons reagent to generate the α,β-unsaturated ester.

- Hydrolysis : Acidic or basic conditions to hydrolyze the ester to the carboxylic acid. Optimizing reaction time and temperature (e.g., 60–80°C) minimizes side products.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELXL refine diffraction data to determine bond lengths, angles, and stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Signals for the difluorocycloheptylidene group appear as distinct doublets (δ 5.8–6.2 ppm for vinyl protons; δ 110–120 ppm for CF₂ carbons) .

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250–1150 cm⁻¹ (C-F) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 219.06) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in organic synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:

- Frontier Molecular Orbitals (FMOs) : The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl .

- Transition-state analysis : Predicts regioselectivity in cycloaddition reactions (e.g., Diels-Alder) .

- Solvent effects : Polarizable Continuum Models (PCM) simulate reaction outcomes in solvents like DMSO or THF .

Q. What are the challenges in analyzing reaction intermediates of this compound during catalytic studies?

Key challenges include:

- Transient intermediate detection : Use in-situ FT-IR or HPLC-MS to monitor short-lived species (e.g., enolate intermediates during alkylation) .

- Stereochemical stability : The E/Z isomerization of the cycloheptylidene group requires low-temperature NMR (e.g., 200 K) to "freeze" conformers .

- Byproduct identification : High-resolution mass spectrometry and 2D NMR (e.g., HSQC, COSY) differentiate between regioisomers .

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition) may arise from:

- Purity differences : Validate compound integrity via HPLC (>99% purity) and elemental analysis .

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

- Target specificity : Surface Plasmon Resonance (SPR) or ITC quantifies binding affinities to distinguish on-target vs. off-target effects .

Q. What role does the difluorocycloheptylidene moiety play in the compound’s stability and reactivity?

The moiety contributes to:

- Electronic effects : The electron-withdrawing CF₂ group polarizes the α,β-unsaturated system, enhancing electrophilicity for Michael additions .

- Steric protection : The bulky cycloheptyl ring reduces oxidation at the vinyl position, improving shelf-life compared to non-fluorinated analogs .

- Conformational rigidity : Ring strain in the cycloheptylidene group influences diastereoselectivity in cyclopropanation reactions .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.15 (d, J=15.6 Hz, 1H, CH=), 2.85–2.65 (m, 2H, CH₂COO) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 (COO), 145.2 (CF₂), 121.8 (CH=) | |

| FT-IR (neat) | 1712 cm⁻¹ (C=O), 1235 cm⁻¹ (C-F) |

Q. Table 2. Computational Parameters for Reactivity Prediction

| Parameter | Value/Model | Application |

|---|---|---|

| DFT Functional | B3LYP/6-31G* | FMO Analysis |

| Solvent Model | PCM (DMSO) | Solvation Energy |

| Transition State | QST3 Algorithm | Reaction Pathway Mapping |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.